N-Me-p-nitro-Phe-OH
Description
Chemical Identity and Nomenclature
Structural and Molecular Features
N-Me-p-nitro-Phe-OH is a non-proteinogenic amino acid derivative derived from L-phenylalanine. Key structural modifications include:
- N-Methylation : Replacement of the α-amino hydrogen with a methyl group.
- Para-Nitro Substitution : Introduction of a nitro group (-NO₂) at the para position of the phenyl ring.
Molecular Formula : C₁₀H₁₂N₂O₄
Molecular Weight : 224.21 g/mol
IUPAC Name : (2S)-2-(methylamino)-3-(4-nitrophenyl)propanoic acid
Stereochemistry : Retains the L-configuration at the α-carbon, critical for biological interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 250–253°C (decomposition) | |
| Density | 1.311 ± 0.06 g/cm³ | |
| pKa | 2.13 ± 0.16 | |
| Solubility | Soluble in DMSO |
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11-9(10(13)14)6-7-2-4-8(5-3-7)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKMYHBKZMBFDY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection Strategies for α-Amino Groups
The α-amino group of phenylalanine must be protected prior to nitration to prevent undesired side reactions. The p-nitrobenzyloxycarbonyl (pNZ) group, as described in , offers a robust temporary protection method. In a representative synthesis, H-Phe-OH reacts with p-nitrobenzyl chloroformate in a 1,4-dioxane/Na₂CO₃ system (pH 9–10), yielding pNZ-Phe-OH with 71–85% efficiency (Table 1) . Alternatively, Boc protection employs Boc anhydride in pyridine or dimethylformamide (DMF), achieving near-quantitative yields . Both strategies prevent nitration at the α-amino site, though pNZ’s stability under acidic nitration conditions makes it preferable for subsequent steps .
Nitration of the Phenylalanine Side Chain
Nitration of the phenylalanine benzyl group requires regioselective para-substitution relative to the CH₂ attachment. Protected pNZ-Phe-OH undergoes nitration in a HNO₃/H₂SO₄ mixture (0–5°C, 2–4 h), directing the nitro group to the para position via the electron-donating CH₂ group . The pNZ group remains intact under these conditions, as evidenced by IR and NMR stability . Post-nitration, HPLC analysis confirms >90% para-nitro product, with minor ortho byproducts (<5%) . For Boc-protected analogs, nitration proceeds similarly, though Boc deprotection risks aspartimide formation in subsequent basic conditions .
N-Methylation Techniques
Deprotected p-nitro-Phe-OH undergoes N-methylation using methyl iodide (2–5 equiv.) in DMF or THF with DIEA (5–10 equiv.) . Reaction monitoring via TLC reveals complete methylation within 4–6 h at 25°C. Alternatively, dimethyl sulfate in aqueous NaOH (pH 10–12) achieves comparable yields (75–82%) but risks sulfonation side reactions . Post-methylation, the crude product is purified via recrystallization (EtOAc/hexane) or silica chromatography, yielding N-Me-p-nitro-Phe-OH with ≥95% purity .
Deprotection and Final Workup
pNZ removal employs 6 M SnCl₂ in HCl/dioxane (2 × 30 min, RT), followed by neutralization and extraction . For Boc-protected intermediates, TFA/DCM (1:1 v/v, 1 h) efficiently cleaves the group without affecting the nitro substituent . Final purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) isolates this compound in 68–75% overall yield .
Comparative Analysis of Synthetic Routes
Method 1 (pNZ-based):
-
Advantages: High regioselectivity in nitration (para:ortho = 18:1) .
-
Yield: 71% (pNZ-Phe-OH) → 82% (nitration) → 78% (methylation) → 45% overall .
Method 2 (Boc-based):
-
Advantages: Avoids SnCl₂, reducing metal contamination.
-
Yield: 89% (Boc-Phe-OH) → 75% (nitration) → 85% (methylation) → 51% overall .
Method 3 (Direct Methylation-Nitration):
Challenges and Optimization
-
Aspartimide Formation: Repetitive piperidine treatments (Fmoc chemistry) or prolonged basic conditions promote cyclization at Asp residues . Substituting piperidine with morpholine or lowering reaction temperatures mitigates this .
-
Competing O-Methylation: Methyl iodide may methylate hydroxyl groups in Ser or Tyr analogs. Using bulky bases (e.g., DIPEA) over NaOH suppresses this .
-
Nitro Group Reduction: Catalytic hydrogenation (Pd/C, H₂) during deprotection risks reducing the nitro group. SnCl₂/HCl avoids this while cleaving pNZ .
Chemical Reactions Analysis
Types of Reactions
N-Me-p-nitro-Phe-OH can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (S)-2-(Methylamino)-3-(4-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: this compound.
Scientific Research Applications
Biochemical Applications
1.1 Enzyme Inhibition
Z-Gln-OH has been studied for its potential as an enzyme inhibitor. It acts as a substrate analog for certain enzymes, thereby inhibiting their activity. This property is particularly useful in drug development, where Z-Gln-OH can be utilized to design inhibitors for metabolic enzymes involved in diseases such as cancer and diabetes.
Case Study:
In a study examining the inhibition of glutaminase, Z-Gln-OH demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent in targeting cancer metabolism .
1.2 Protein Modification
Z-Gln-OH is used to modify proteins through the formation of stable conjugates. This modification can enhance the stability and functionality of proteins, making them more suitable for therapeutic applications.
Table 1: Protein Modification with Z-Gln-OH
| Protein Type | Modification Method | Result |
|---|---|---|
| Enzyme A | Conjugation | Increased stability |
| Antibody B | Cross-linking | Enhanced binding affinity |
Material Science Applications
2.1 Hydrogel Development
Recent research has highlighted the use of Z-Gln-OH in the synthesis of hydrogels, which are materials with applications in biomedical devices and tissue engineering. The incorporation of Z-Gln-OH into gelatin-based hydrogels has been shown to improve their mechanical properties and conductivity.
Case Study:
A study reported the creation of Gel-TG-ZQG hydrogels using varying ratios of Z-Gln-OH. These hydrogels exhibited enhanced strain sensitivity and conductivity, making them suitable for use as biosensors in wearable health monitoring devices .
Table 2: Properties of Gel-TG-ZQG Hydrogels
| Sample | Conductivity (S/cm) | Strain Sensitivity (%) |
|---|---|---|
| Gel-TG-ZQG (0.05) | 1.25 × 10^-5 | 3 |
| Gel-TG-ZQG (0.25) | 12.92 × 10^-3 | 15 |
| Gel-TG-ZQG (0.5) | 5.00 × 10^-3 | 65 |
Health and Nutritional Applications
3.1 Nutritional Supplementation
Z-Gln-OH is being explored as a nutritional supplement due to its role in enhancing protein synthesis and muscle recovery post-exercise. It influences anabolic hormone secretion and can improve mental performance during stress-related tasks.
Case Study:
Research indicates that athletes supplementing with Z-Gln-OH experienced improved recovery times and reduced muscle soreness compared to those not receiving supplementation .
Mechanism of Action
The mechanism of action of N-Me-p-nitro-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the methylamino group can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Key Observations :
- Protective Groups: While this compound lacks a traditional N-terminal protecting group, derivatives like Z-N-Me-Phe-OH (benzyloxycarbonyl) and Fmoc-Phe(4-NO₂)-OH (9-fluorenylmethyloxycarbonyl) incorporate protective groups critical for stepwise peptide synthesis .
- Molecular Weight : Bulky protective groups (e.g., Fmoc) significantly increase molecular weight compared to the unprotected This compound .
- Substituent Effects: The para-nitro group in this compound and Fmoc-Phe(4-NO₂)-OH introduces electron-withdrawing effects, altering electrophilic reactivity and peptide backbone stability.
Biological Activity
N-Me-p-nitro-Phe-OH, or N-Methyl-para-nitrophenylalanine, is a non-standard amino acid that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and implications for drug development.
Synthesis of this compound
The biosynthesis of para-nitro-L-phenylalanine (pN-Phe) has been achieved through engineered pathways in Escherichia coli, where glucose serves as the carbon source. This process utilizes N-oxygenase enzymes to facilitate the conversion of precursor compounds into pN-Phe, achieving titers of approximately 820 µM in controlled conditions . The synthetic route is significant as it opens avenues for producing nitroaromatic compounds that can be utilized in various biochemical applications.
Biological Activity Overview
Nitro compounds, including this compound, exhibit a broad spectrum of biological activities. These include:
- Antineoplastic Activity : Nitro compounds have shown potential in cancer treatment by inducing apoptosis in tumor cells.
- Antimicrobial Properties : Many nitro compounds are effective against various pathogens, including H. pylori and M. tuberculosis, through mechanisms that involve redox reactions leading to microbial cell death .
- Enzyme Modulation : The presence of the nitro group can influence enzyme activity, potentially enhancing or inhibiting specific pathways .
Case Studies and Experimental Data
- Antimicrobial Efficacy :
- Anticancer Properties :
-
Mechanistic Insights :
- The mechanism of action for this compound involves the generation of reactive oxygen species (ROS) upon cellular uptake, which contributes to its cytotoxic effects on both microbial and cancer cells. This property is particularly relevant for designing therapeutics that target resistant strains of bacteria or aggressive tumors .
Comparative Table of Biological Activities
Q & A
Q. What are the key considerations for synthesizing N-Me-p-nitro-Phe-OH with high purity, and how can intermediates be characterized effectively?
- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., solvent dryness, temperature) to avoid nitro group reduction or undesired side reactions. Intermediate characterization should prioritize NMR (¹H, ¹³C) for structural confirmation and HPLC for purity assessment. For example, monitoring the methyl group (N-Me) via ¹H NMR (δ ~2.8–3.2 ppm) and nitro group stability via FT-IR (~1520 cm⁻¹ for NO₂ asymmetric stretching) is critical. Always cross-validate with HRMS to confirm molecular weight .
Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for biological assays?
- Methodological Answer : Conduct a pH-dependent solubility screen (pH 3–9) using phosphate or Tris buffers. Stability can be assessed via UV-Vis spectroscopy (monitoring λmax for nitroaromatic decay) over 24–72 hours. For improved solubility, consider co-solvents (e.g., DMSO ≤1%) or cyclodextrin encapsulation. Document solvent interactions using HPLC retention time shifts as an indicator of compound-solvent affinity .
Q. What spectroscopic techniques are most reliable for distinguishing this compound from its de-methylated or reduced analogs?
- Methodological Answer :
- ¹³C NMR : Methylation shifts the adjacent carbonyl carbon resonance upfield by ~5–10 ppm.
- Mass Spectrometry : HRMS can differentiate molecular ions (e.g., [M+H]⁺ for this compound vs. p-nitro-Phe-OH).
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of nitro and methyl groups unambiguously.
Cross-reference spectral libraries from primary literature to avoid misassignment .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Apply dose-response normalization to account for cell line-specific viability baselines. Use meta-analysis tools (e.g., MetaDisc1.4) to pool data from multiple studies, adjusting for covariates like passage number and culture conditions. Validate findings with orthogonal assays (e.g., apoptosis markers vs. metabolic activity) to rule out assay-specific artifacts .
Q. What strategies are recommended for integrating this compound into multi-step catalytic or enzymatic reactions without nitro group interference?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the nitro group using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups during reactive steps.
- Enzyme Screening : Test nitro group tolerance using diverse enzyme libraries (e.g., cytochrome P450 variants) under anaerobic conditions to minimize reduction.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict steric clashes between the nitro group and active sites .
Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt a step-by-step reproducibility checklist (e.g., solvent batch verification, NMR calibration with internal standards).
- Collaborative Validation : Share intermediates with a partner lab for independent synthesis and characterization.
- Open Data : Publish raw NMR, HPLC, and HRMS data in supplementary materials to enable direct comparison .
Q. What analytical frameworks are suitable for assessing the environmental impact or degradation pathways of this compound in ecological studies?
- Methodological Answer :
- LC-MS/MS : Track degradation products in soil/water matrices.
- QSAR Modeling : Predict ecotoxicity using nitroaromatic substructure descriptors.
- Microcosm Studies : Simulate environmental conditions (pH, microbial activity) to quantify half-lives.
Apply PICO framework to structure the research question: Population (environmental compartment), Intervention (degradation conditions), Comparison (untreated controls), Outcome (degradation rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
